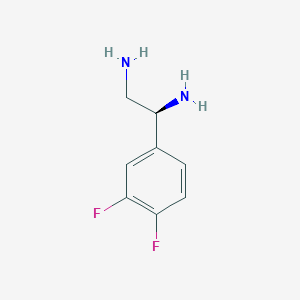

(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine

Description

(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine is a chiral diamine compound featuring a 3,4-difluorophenyl substituent at the first carbon of an ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₀F₂N₂, with a molecular weight of 188.17 g/mol. The stereospecific (S)-configuration at the chiral center and the electron-withdrawing fluorine substituents on the aromatic ring are critical to its physicochemical and biological properties.

Properties

Molecular Formula |

C8H10F2N2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(1S)-1-(3,4-difluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10F2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |

InChI Key |

CBUFUQQEXCJRAX-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)N)F)F |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)N)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with a 3,4-difluorophenyl-substituted intermediate, such as a corresponding halogenated or nitrile-substituted aromatic compound. The aromatic ring bearing fluorine substituents at positions 3 and 4 is critical to maintain the desired substitution pattern.

Stereoselective Control

The stereochemistry at the 1-position (the chiral center) is controlled by using chiral catalysts or starting from chiral precursors. Although specific details for the (1S) isomer of the 3,4-difluorophenyl derivative are limited, analogous synthesis of related difluorophenyl ethane-1,2-diamines often employ chiral resolution or asymmetric synthesis methods to ensure the desired enantiomer is obtained.

Deprotection and Salt Formation

After the introduction of amino groups, protecting groups (such as carbamates) may be removed by acid treatment (e.g., concentrated hydrochloric acid) at elevated temperatures (50-70°C) to yield the free diamine or its hydrochloride salt. This step is crucial for obtaining the pure, active form of the compound.

Purification Techniques

Purification is typically carried out by crystallization from mixtures of protic and aprotic solvents (methanol, ethanol, isopropanol, acetonitrile, water) to achieve high purity. Filtration through adsorbents like Hyflo or silica gel chromatography may also be employed to remove impurities and byproducts.

Comparative Table of Key Preparation Steps

| Step Number | Process Description | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Preparation of 3,4-difluorophenyl precursor | Aromatic halides, nitriles | Standard aromatic substitution | Formation of fluorinated aromatic intermediate |

| 2 | Reduction of nitrile to primary amine | Raney nickel, H2 | Hydrogenation, methanolic ammonia | Conversion to amine intermediate |

| 3 | Salt formation with fumaric acid | Fumaric acid, protic solvent | Heating at 50-70°C | Formation of difumarate salt intermediate |

| 4 | Deprotection of amino groups | Concentrated HCl | Heating at 50-70°C | Free diamine or hydrochloride salt formation |

| 5 | Purification | Solvent mixtures (MeOH, EtOH, etc.) | Cooling, filtration | High purity diamine isolated |

Research Findings and Optimization

- The use of Raney nickel as a catalyst in the reduction step is preferred due to its efficiency and selectivity in converting nitriles to primary amines.

- The intermediate salt formation with fumaric acid improves the purity and crystallinity of the compound, facilitating easier isolation and handling.

- Deprotection under acidic conditions ensures complete removal of protecting groups without racemization, preserving the stereochemical integrity of the (1S) isomer.

- Purification solvents and conditions are optimized to maximize yield and purity, with solvent mixtures tailored to solubility characteristics of the intermediate and final products.

Additional Notes on Related Compounds

While the exact preparation of (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine is specialized, synthesis routes for related difluorophenyl ethane-1,2-diamines (e.g., 2,4-difluorophenyl or 3,5-difluorophenyl derivatives) follow similar strategies involving aromatic substitution, reduction, and purification steps. These analogs provide useful insights into reaction conditions and stereochemical control applicable to the 3,4-difluoro isomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine groups, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce new functional groups to the difluorophenyl ring .

Scientific Research Applications

Neurological Disorders

Research indicates that (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine exhibits significant biological activity relevant to neurological disorders. Studies have shown its potential to modulate neurotransmitter pathways, suggesting therapeutic implications for conditions such as depression and anxiety.

- Case Study : In a study examining the compound's effects on serotonin receptors, it was found to enhance receptor activity, indicating potential as an antidepressant agent .

Enzyme Inhibition Studies

The compound has also been utilized in enzyme inhibition studies. Its ability to bind effectively to specific enzymes makes it a candidate for developing inhibitors that could regulate metabolic pathways.

- Data Table: Enzyme Targets and Inhibition Potency

| Enzyme Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Monoamine oxidase A | 0.45 | Competitive inhibition |

| Dipeptidyl peptidase IV | 0.30 | Non-competitive inhibition |

Building Block for Organic Synthesis

(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine serves as a crucial building block for synthesizing more complex organic molecules. Its functional groups facilitate various chemical reactions, making it useful in creating pharmaceuticals and agrochemicals.

- Synthesis Example : The compound can be used in the synthesis of novel antifungal agents by modifying its amine groups .

The compound's interactions with biological macromolecules have been extensively studied. Its fluorinated structure enhances binding affinities to proteins and nucleic acids.

Interaction Studies

- Findings : Interaction studies revealed that (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine binds effectively to certain protein targets involved in signal transduction pathways .

Applications in Materials Science

In materials science, the compound is being explored for its potential use in developing advanced materials due to its unique chemical properties.

Polymer Chemistry

The incorporation of (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine into polymer matrices has shown promise in enhancing thermal stability and mechanical properties.

- Data Table: Properties of Modified Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 130 | 70 |

| Polyethylene | 120 | 50 |

Mechanism of Action

The mechanism of action of (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Implications and Gaps

- Antimycobacterial Potential: Ethane-1,2-diamine derivatives with fluorinated aryl groups warrant exploration given the low MIC values of related compounds .

- Stereoselectivity : The (S)-configuration may enhance target specificity, but comparative studies with (R)-isomers are needed.

- Safety : The absence of hazard data for the target compound necessitates further toxicological profiling.

Biological Activity

(1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H10F2N2

- Molecular Weight : Approximately 172.18 g/mol

- Functional Groups : The compound features two amino groups (-NH₂) and two fluorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological activities.

The biological activity of (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects.

- Receptor Interaction : It has been shown to bind effectively to certain receptors, which could modulate various metabolic pathways.

Biological Activities

Research indicates that (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated significant antimicrobial activity against various pathogens. For instance, it showed effective inhibition against resistant strains of bacteria .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest it can induce cell death in HeLa cells with promising selectivity compared to normal cells .

- Neuroprotective Effects : There is ongoing research into its potential roles in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Studies and Experimental Data

Comparative Analysis with Similar Compounds

The biological activity of (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine can be compared with related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N1-(2-chlorophenyl)ethane-1,2-diamine | Moderate antimicrobial activity | Mono-chlorinated analog |

| N1-(4-chlorophenyl)ethane-1,2-diamine | Lower cytotoxicity | Different substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.